![molecular formula C24H27F3N2O3 B2409887 2-{[1-(4-Feniloxano-4-carbonil)piperidin-4-il]metoxi}-6-(trifluorometil)piridina CAS No. 2199016-60-7](/img/structure/B2409887.png)
2-{[1-(4-Feniloxano-4-carbonil)piperidin-4-il]metoxi}-6-(trifluorometil)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C24H27F3N2O3 and its molecular weight is 448.486. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los derivados de piperidina juegan un papel crucial en el desarrollo de fármacos debido a su versatilidad estructural y actividad biológica. Los investigadores han explorado la síntesis de piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas . El compuesto en cuestión podría servir como andamiaje para el diseño de nuevos fármacos dirigidos a receptores o enzimas específicos.
- Se diseñó una serie de derivados de 2-amino-4-(1-piperidina) piridina, incluida evt-2546961, como inhibidores duales de la quinasa del linfoma anaplásico resistente a crizotinib (ALK) y la quinasa 1 del oncogén c-ros (ROS1) . Estas quinasas están implicadas en la progresión del cáncer, lo que hace que estos inhibidores sean valiosos para la terapia dirigida.
- Es esencial investigar la actividad biológica de los compuestos que contienen piperidina. Los investigadores exploran sus interacciones con los objetivos celulares, los mecanismos de acción y las posibles aplicaciones terapéuticas. El perfil farmacológico de Evt-2546961 merece una investigación más profunda .
- Las piperidinas son una clase de compuestos heterocíclicos, y sus métodos de síntesis se estudian activamente. Los investigadores buscan rutas eficientes para construir piperidinas sustituidas, que a menudo implican ciclación, anulación y reacciones multicomponentes . Evt-2546961 contribuye a este campo.
- Evt-2546961 contiene una porción de benzotiazol fluorado. La sustitución de flúor puede mejorar la biodisponibilidad, la estabilidad metabólica y la afinidad de unión al receptor. Los investigadores pueden explorar su impacto en las propiedades de los fármacos .
- Desarrollar métodos de síntesis rentables para los derivados de piperidina es un desafío continuo. Los investigadores apuntan a optimizar su síntesis, mejorar los rendimientos y reducir los tiempos de reacción. La vía de síntesis sencilla de Evt-2546961 contribuye a este objetivo.
Química Medicinal y Diseño de Fármacos
Inhibición Dual de Quinasas
Biología Química y Farmacología
Química Heterocíclica
Benzotiazoles Fluorados
Desarrollo de Procesos Químicos
Propiedades
IUPAC Name |
(4-phenyloxan-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N2O3/c25-24(26,27)20-7-4-8-21(28-20)32-17-18-9-13-29(14-10-18)22(30)23(11-15-31-16-12-23)19-5-2-1-3-6-19/h1-8,18H,9-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTSWNWIOQTXBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
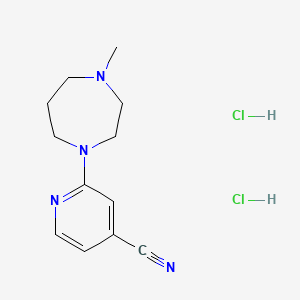
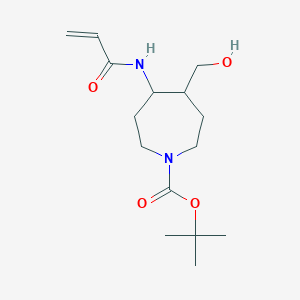
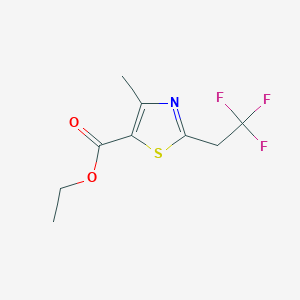

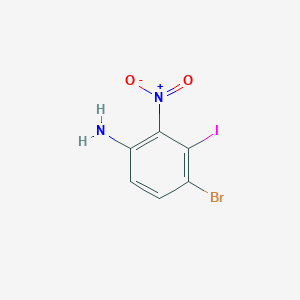

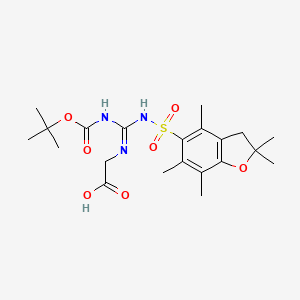
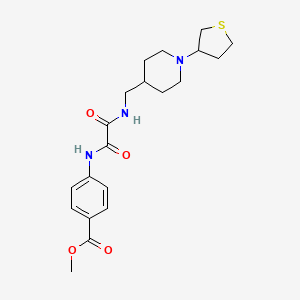

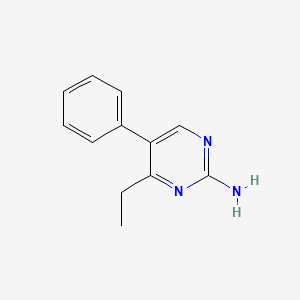
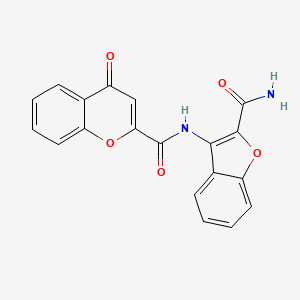
![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2409826.png)
![[(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2409827.png)
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409828.png)
